Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound used in scientific research for its potential pharmacological effects. It is a white crystalline powder with a molecular weight of 375.94 g/mol. This compound is also known by its chemical name, TAK-659.
Mechanism of Action
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride works by inhibiting the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. It specifically targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells in various lymphoid malignancies. By inhibiting BTK, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis (programmed cell death) of cancer cells and suppress the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the activation of B-cells and disrupt the BCR signaling pathway, leading to the suppression of cell growth and proliferation. It can also inhibit the production of cytokines, which are involved in inflammation and immune responses. Additionally, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis of cancer cells and sensitize them to other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
The advantages of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in lab experiments include its specificity for BTK and its potential therapeutic effects in cancer and autoimmune disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in humans, as well as its potential side effects and drug interactions.
Synthesis Methods
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride involves a multi-step process. The first step involves the reaction of 3-(pentyloxy)aniline with butyl chloroformate to form 1-butyl-3-(pentyloxy)carbonylaminobenzene. This intermediate is then reacted with piperidine to form Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, which is further purified to obtain the monohydrochloride salt.
Scientific Research Applications
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, autoimmune disorders, and inflammation. It has been found to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
properties
CAS RN |
105405-74-1 |
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Product Name |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399 g/mol |
IUPAC Name |
(1-butylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-7-16-25-20-10-8-9-18(17-20)22-21(24)26-19-11-14-23(15-12-19)13-6-4-2;/h8-10,17,19H,3-7,11-16H2,1-2H3,(H,22,24);1H |
InChI Key |
QMECIPWRGUPTNI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
synonyms |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-pentoxyphenyl)carbam ate chloride |
Origin of Product |
United States |
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